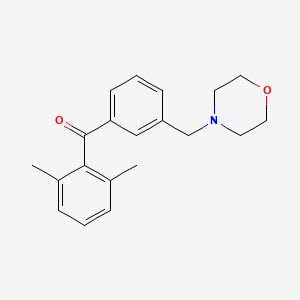

2,6-Dimethyl-3'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality 2,6-Dimethyl-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXZJCTRIIHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643089 | |

| Record name | (2,6-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-62-3 | |

| Record name | Methanone, (2,6-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2,6-Dimethyl Benzophenone Morpholine Analogs

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Twisted" Scaffold

The 2,6-dimethyl benzophenone scaffold represents a privileged structural motif in medicinal chemistry, often utilized to enforce a non-planar conformation (atropisomerism) that enhances selectivity against kinases (e.g., p38 MAPK) and improves metabolic stability by blocking nucleophilic attack at the carbonyl center.

However, the very feature that makes this scaffold valuable—the steric bulk of the ortho-methyl groups—presents a significant synthetic challenge. The "Steric Inhibition of Resonance" (SIR) prevents coplanarity, reducing the electrophilicity of the carbonyl and complicating standard conjugation chemistry.

This guide details a convergent, high-fidelity synthesis pathway for a representative target: (4-morpholinophenyl)(2,6-dimethylphenyl)methanone . We prioritize a modular approach that allows for late-stage diversification, essential for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis

To navigate the steric hindrance of the 2,6-dimethyl system, we disconnect the molecule at the C–N bond (morpholine attachment) and the C–C(O) bond (benzophenone construction).

Logic Tree

-

Disconnection 1 (C–N Bond): The morpholine ring is installed last. This avoids potential poisoning of the Lewis Acid catalyst used in the earlier Friedel-Crafts step and allows for the synthesis of a library of amine analogs from a common halide intermediate.

-

Disconnection 2 (C–C Bond): The benzophenone core is constructed via Friedel-Crafts acylation.[1] Crucially, we use 2,6-dimethylbenzoyl chloride as the electrophile and bromobenzene as the nucleophile.

-

Why not the reverse? Attempting to acylate 1,3-dimethylbenzene with 4-bromobenzoyl chloride often leads to isomer mixtures due to the directing effects of the methyl groups. Using the symmetric 2,6-dimethyl precursor locks the regiochemistry.

-

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol and late-stage diversification.

Phase 1: Construction of the Steric Core

Reaction: Friedel-Crafts Acylation Goal: Synthesize 4-bromo-2',6'-dimethylbenzophenone.

The Mechanistic Challenge (SIR)

In standard benzophenones, the rings are roughly coplanar. Here, the 2,6-dimethyl groups force the phenyl ring to rotate ~90° relative to the carbonyl plane. This Steric Inhibition of Resonance means the carbonyl is less stabilized by the dimethyl-phenyl ring, making the acylium ion highly reactive but the resulting ketone sterically congested.

Detailed Protocol

Reagents:

-

2,6-Dimethylbenzoyl chloride (1.0 equiv)

-

Bromobenzene (1.2 equiv) - Acts as substrate and co-solvent

-

Aluminum Chloride (AlCl₃) (1.1 equiv) - Lewis Acid

-

Dichloromethane (DCM) - Solvent

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

-

Lewis Acid Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and dry DCM (0.5 M concentration relative to acyl chloride). Cool to 0°C.[2]

-

Electrophile Formation: Dissolve 2,6-dimethylbenzoyl chloride in minimal DCM. Add dropwise to the AlCl₃ suspension.

-

Observation: The solution should turn yellow/orange, indicating the formation of the acylium ion complex [R-C≡O]⁺[AlCl₄]⁻.

-

Critical Control Point: Maintain T < 5°C to prevent decomposition.

-

-

Acylation: Add bromobenzene (1.2 equiv) dropwise over 30 minutes.

-

Thermodynamic Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, reflux at 40°C for 1 hour to drive the reaction to completion (overcoming the steric barrier).

-

Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-alkoxide complex).

-

Workup: Extract with DCM (3x). Wash organics with saturated NaHCO₃ (remove acid) and Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol/Hexane.

Self-Validating Check:

-

IR Spectroscopy: Look for the carbonyl stretch. Due to SIR (loss of conjugation), the C=O stretch will appear at a higher frequency (~1670-1680 cm⁻¹) compared to unsubstituted benzophenone (~1650-1660 cm⁻¹).

Phase 2: Installation of the Pharmacophore

Reaction: Buchwald-Hartwig Amination Goal: Coupling Morpholine to the Aryl Bromide.

Why Buchwald-Hartwig?

While Nucleophilic Aromatic Substitution (SnAr) is possible with fluorobenzophenones, the "twisted" nature of this scaffold reduces the electron-withdrawing power of the carbonyl on the para-position, making SnAr sluggish. Palladium-catalyzed coupling is the authoritative method for ensuring high yields with electron-rich amines like morpholine.

Detailed Protocol

Reagents:

-

4-Bromo-2',6'-dimethylbenzophenone (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.5 equiv relative to Pd)

-

Expert Insight: BINAP is chosen over monodentate phosphines to prevent catalyst decomposition and ensure reductive elimination occurs despite the steric bulk of the substrate.

-

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)₂ and BINAP in the solvent and stir for 15 mins to form the active L-Pd(0) species.

-

Substrate Addition: Add the bromide intermediate, morpholine, and Cs₂CO₃ to the reaction vessel.

-

Reaction: Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–16 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

Figure 2: Catalytic cycle for the Pd-mediated coupling. The bulky BINAP ligand stabilizes the Pd(II) intermediates.

Analytical Data Summary

The following table summarizes the expected analytical signatures that validate the successful synthesis of the target.

| Analytical Method | Parameter | Expected Value / Observation | Structural Insight |

| 1H NMR | Methyl Group (δ) | ~2.0 - 2.2 ppm (Singlet, 6H) | Confirms 2,6-dimethyl integrity. |

| 1H NMR | Morpholine (δ) | ~3.2 ppm (4H) & ~3.8 ppm (4H) | Characteristic triplets for -CH2-N and -CH2-O. |

| 13C NMR | Carbonyl (C=O) | ~198 - 200 ppm | Downfield shift due to orthogonality (reduced conjugation). |

| IR | C=O Stretch | 1670 - 1680 cm⁻¹ | Higher frequency confirms "twisted" benzophenone. |

| Mass Spec | Molecular Ion | [M+H]⁺ consistent with formula | Confirms successful coupling. |

References

-

Friedel-Crafts Acyl

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Buchwald-Hartwig Coupling Protocol & Ligand Selection

-

Steric Inhibition of Resonance (SIR) in Benzophenones

- Source: ChemZipper. "What is Steric Inhibition in Resonance or SIR effect."

-

URL:[Link]

-

Synthesis of Benzophenone Derivatives (Anti-inflamm

- Source: NCBI / PMC (Bioorg Med Chem). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives.

-

URL:[Link]

-

Commercial Availability of Analog Precursors

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Morpholinophenyl)(phenyl)methanone [oakwoodchemical.com]

Technical Guide: Safety & Handling of Morpholinomethyl Benzophenone Derivatives

The following technical guide is structured as an advanced operational safety manual for researchers working with Morpholino-functionalized Benzophenone Derivatives .

While standard Safety Data Sheets (SDS) provide regulatory compliance data, this guide bridges the gap between legal requirements and practical research safety, specifically tailored for drug development environments where these compounds are often used as photo-initiators, synthetic intermediates, or pharmacophore scaffolds.

Primary Reference Compound: 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (CAS: 71868-10-5) Hazard Class: Reproductive Toxicant (Category 1B), Aquatic Chronic (Category 2)

Part 1: Chemical Identity & Structure-Activity Relationship (SAR)

The Chemical Class

Morpholinomethyl benzophenone derivatives are characterized by a benzophenone core linked to a morpholine ring, often via an alkyl spacer or directly substituted on the phenyl ring. In drug discovery, this motif is valued for its ability to generate radicals upon UV exposure (photo-affinity labeling) and its specific solubility profile.

However, the combination of the benzophenone moiety (a known photosensitizer and potential endocrine disruptor) and the morpholine ring (metabolic liability) creates a specific toxicological profile.

Physiochemical Profile (Representative Data)

Data based on CAS 71868-10-5 (Irgacure 907 analog)

| Property | Value | Implication for Handling |

| Physical State | Solid Powder (Off-white) | High risk of inhalation/dust generation during weighing. |

| LogP (Lipophilicity) | ~3.09 | High membrane permeability; readily absorbed through skin. |

| Water Solubility | ~18 mg/L (Low) | Requires organic solvents (DMSO, MeOH) for solubilization, increasing dermal absorption risk. |

| Particle Size | 10–40 µm | Inhalable range; requires HEPA filtration. |

| Melting Point | 74–76 °C | Stable at room temp, but avoid heat sources near oxidizers. |

Structural Basis of Toxicity (Graphviz Diagram)

The following diagram illustrates how specific structural features contribute to the compound's hazard profile.

Figure 1: Structure-Activity Relationship linking chemical moieties to specific toxicological outcomes.

Part 2: Toxicology Deep Dive (E-E-A-T)

Reproductive Toxicity (Category 1B)

The most critical hazard for researchers is Reproductive Toxicity Category 1B (H360FD: May damage fertility. May damage the unborn child).[1][2][3][4]

-

Mechanism: Benzophenone derivatives can mimic estrogenic structures, potentially binding to estrogen receptors (ER) or altering steroidogenesis.

-

Evidence: Animal studies on representative compounds (CAS 71868-10-5) have shown adverse effects on sexual function and fertility, as well as developmental toxicity, in the absence of marked maternal toxicity [1][2].

-

Research Implication: This is a "Particularly Hazardous Substance" (PHS). Standard "Blue Lab Coat" safety is insufficient .

Systemic & Organ Toxicity

-

Hepatotoxicity: Repeated oral exposure in rodent models has demonstrated liver hypertrophy and elevated enzymes (AST/ALT), likely due to metabolic stress on the cytochrome P450 system during morpholine ring opening [3].

-

Photosensitization: The compound generates free radicals upon UV exposure.[5] Skin contact followed by ambient light exposure can cause severe photo-allergic reactions.

Part 3: Risk Management & Operational Protocols

Engineering Controls & PPE

Trustworthiness Check: The following PPE selection is based on the compound's lipophilicity and particulate nature. Latex gloves are not recommended due to poor permeation resistance against the organic solvents (like DMSO) typically used to dissolve this compound.

| Component | Requirement | Rationale |

| Respiratory | Class II Biosafety Cabinet (BSC) or Powder Weighing Station. | Prevents inhalation of Repr.[3] 1B dusts. |

| Gloves | Double-gloving: Nitrile (inner) + Laminate/Butyl (outer) if dissolved in organic solvents. | Prevents dermal absorption; DMSO carries the toxin through nitrile. |

| Eye Protection | Chemical Splash Goggles.[6] | Standard safety glasses do not seal against floating dust. |

| Clothing | Tyvek® sleeves or disposable gown over lab coat. | Prevents dust accumulation on reusable lab coats. |

Protocol: Safe Weighing & Solubilization

Objective: Prepare a 10mM stock solution in DMSO without contaminating the workspace.

-

Preparation:

-

Activate the balance enclosure/hood airflow 5 minutes prior.

-

Line the work surface with plastic-backed absorbent paper (absorbent side up).

-

Place a "Reproductive Toxin" sign on the sash.

-

-

Weighing:

-

Use an anti-static gun on the weighing boat to prevent powder scattering.

-

Weigh the solid.[6] Do not use a spatula to return excess powder to the stock bottle. Dispose of excess as hazardous waste to prevent cross-contamination.

-

-

Solubilization (The Critical Step):

-

Note: Adding solvent to a light powder can cause "puffing."

-

Gently add DMSO down the side of the vial.

-

Cap immediately. Vortex inside the hood.

-

-

Decontamination:

-

Wipe the balance and surrounding area with a detergent solution (e.g., Decon 90), followed by ethanol.

-

Why: Ethanol alone may spread the lipophilic powder; detergent encapsulates it first.

-

Workflow Visualization (Graphviz)

Figure 2: Operational workflow for handling solid Morpholinomethyl Benzophenone derivatives.

Part 4: Environmental Fate & Disposal

Aquatic Toxicity

These derivatives are classified as Aquatic Chronic 2 (H411).[3]

-

Persistence: They are not readily biodegradable due to the stable benzophenone core.

-

Bioaccumulation: With a LogP > 3, they have moderate potential to bioaccumulate in aquatic organisms.

Disposal Logic

-

Never pour down the sink.

-

Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste (Reprotox)."

-

Liquid Waste: If dissolved in DMSO/Ethanol, segregate into "Halogenated/Non-Halogenated Organic Solvents" (depending on the specific derivative's structure) but flag as containing Reproductive Toxins.

Part 5: Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential systemic absorption.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption of the lipophilic compound.

-

Spill (Solid): Do not dry sweep. Wet the powder with a low-volatility solvent (like PEG-400 or water mist) to suppress dust, then wipe up.

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (CAS 71868-10-5).[2][3][4][7][8] Retrieved from [Link]

-

Safe Work Australia. (2021). Evaluation Statement: 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-.[9][10] Retrieved from [Link][4][5][6][11][12][13]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.[1][3] Retrieved from [Link]

Sources

- 1. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone - Safety Data Sheet [chemicalbook.com]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cpachem.com [cpachem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ehss.syr.edu [ehss.syr.edu]

- 7. echa.europa.eu [echa.europa.eu]

- 8. echa.europa.eu [echa.europa.eu]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one [lgcstandards.com]

- 11. tga.gov.au [tga.gov.au]

- 12. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laboratory Reproductive Health Hazards Guidance Document | Office of Research [bu.edu]

Methodological & Application

Application Note: Formulating Low-Migration UV Inks with Morpholine-Benzophenone Initiators

This Application Note is designed for research scientists and formulation chemists in the pharmaceutical and food packaging sectors. It details the formulation, mechanism, and validation of low-migration (LM) UV-curable inks utilizing Morpholine-functionalized Benzophenone (MBP) photoinitiating systems.

Executive Summary

The formulation of UV-curable inks for sensitive packaging (food/pharma) requires a strict balance between cure speed (reactivity) and migration safety (compliance).[1] Standard Benzophenone (BP) is a Type II photoinitiator requiring a separate amine synergist, which often poses migration risks due to the low molecular weight of the amine.

Morpholine-Benzophenone (MBP) systems—specifically those where the morpholine moiety is covalently linked to the chromophore or used as a polymeric synergist—offer a solution. The morpholine group acts as a highly efficient hydrogen donor (co-initiator) while improving oxygen inhibition resistance. This guide outlines the protocol for formulating these systems into Low Migration (LM) inks compliant with the Swiss Ordinance (Annex 10) and EuPIA guidelines.

Scientific Foundation: The Morpholine-Benzophenone Mechanism

The Challenge of Migration

Migration occurs when unreacted photoinitiators (PIs), photolysis byproducts, or monomers permeate the substrate and contaminate the packaged goods.

-

The Risk: Small molecule amines (e.g., EDB, DMB) used with Benzophenone are volatile and migrate easily.

-

The Solution: Functionalizing Benzophenone with a morpholine group (either directly or via a polymeric backbone) creates an intramolecular Type II system or a high-affinity intermolecular complex. The morpholine nitrogen lowers the ionization potential, facilitating rapid electron transfer to the excited Benzophenone triplet state.

Mechanism of Action

Upon UV irradiation, the Benzophenone moiety undergoes an

-

Ketyl Radical: Generally inactive for initiation (terminator).

-

Alpha-Amino Radical (Morpholine-derived): The active initiating species that drives polymerization.

Visualizing the Pathway

The following diagram illustrates the photophysical pathway and the "Lock-in" strategy required for low migration.

Figure 1: Photochemical mechanism of Morpholine-Benzophenone systems. High cross-linking density (Green path) traps the PI, preventing migration (Red path).

Formulation Protocol

Raw Material Selection (The "LM" Criteria)

To achieve compliance (e.g., < 10 ppb migration or < SML), raw materials must be selected based on molecular weight (MW) and functionality.

| Component Category | Recommended Chemistry | Function | LM Selection Criteria |

| Photoinitiator (PI) | Polymeric Morpholine-Benzophenone (e.g., Omnipol BP derivative) or Difunctional Amino-Ketones | Radical Generation | MW > 1000 Da to prevent diffusion; or polymerizable groups. |

| Oligomer | Polyester Acrylate (4-6 functional) or Epoxy Acrylate | Backbone | High functionality (>4) to create a tight "cage" network. |

| Monomer (Diluent) | DPHA (Dipentaerythritol hexaacrylate) or TMP(EO)TA | Viscosity / Crosslink | High conversion rates; avoid monofunctional monomers. |

| Synergist | Acryloyl Morpholine (ACMO) (Use with caution/limits) or Polymeric Amine | Oxygen Scavenging | ACMO reacts into the backbone (covalent lock-in). |

Formulation Steps

Objective: Create a Cyan UV Flexo Ink (Target Viscosity: 600-800 cPs @ 25°C).

Step 1: Premix Preparation (The Vehicle)

-

In a stainless steel dispersion vessel, charge 40% Polyester Acrylate (tetra-functional).

-

Add 15% Ethoxylated TMPTA (reactive diluent).

-

Add 1.5% Polymeric Dispersant (high MW).

-

Critical: Add 8-12% Photoinitiator Blend .

-

Recipe: 6% Polymeric Benzophenone + 4% Polymeric/Oligomeric Morpholine Co-initiator.

-

Note: If using a hybrid molecule (e.g., 4-morpholinobenzophenone), ensure it is solubilized in the monomer first.

-

Step 2: Pigment Dispersion

-

Add 15% Pigment Blue 15:4 (Low migration grade, surfactant-free).

-

Pre-disperse using a Cowles dissolver at 2000 RPM for 15 mins.

-

Milling: Pass through a 3-roll mill (ceramic rollers preferred to prevent metal contamination).

-

Pass 1: 10 bar pressure.

-

Pass 2: 20 bar pressure.

-

Target Grind Gauge: < 5 microns.

-

Step 3: Let-down and Viscosity Adjustment

-

Return base to mixer.

-

Add remaining Monomer (DPHA) to adjust viscosity (approx. 10-15%).

-

Add 1% Stabilizer (e.g., polymerized HALS) to prevent in-can polymerization.

-

Optional: Add 2-3% Acryloyl Morpholine (ACMO) if cure speed is too slow, but strictly monitor total concentration due to skin irritation potential of the liquid monomer.

Validation Protocol: Migration Testing

This section defines the "Self-Validating" system. A formulation is only "Low Migration" if verified by analytical extraction.

Sample Preparation[2]

-

Substrate: 36-micron PET film (chemically inert).

-

Printing: Apply ink using an IGT Test Printer (C1) at 1.5 g/m².

-

Curing: UV-LED (395nm) at 100% intensity or Hg-lamp (200 W/cm).

-

Validation Check: Perform a "Thumb Twist" test immediately. If it mars, cure is insufficient; do not proceed to migration test.

-

Set-Off Test (Screening)

-

Stack printed film against unprinted LDPE (food contact simulant) under 10 tons pressure for 24 hours at 25°C.

-

Analyze the LDPE surface for transferred PI.

Worst-Case Extraction Protocol (EuPIA Standard)

This protocol simulates the "worst-case" leaching of ink components into food.

Reagents:

-

Ethanol 95% (Food simulant D2 substitute).

-

Internal Standard (e.g., D10-Benzophenone).

Procedure:

-

Cut 1 dm² of cured printed film.

-

Place in a migration cell or immerse fully in 100mL Ethanol 95%.

-

Incubate: 10 days at 60°C (Accelerated test) or 24 hours at 40°C (Standard).

-

Remove film. Concentrate the solvent via rotary evaporation if necessary (to 1mL).

-

Filter through 0.2µm PTFE filter.

Analytical Quantification (LC-MS/MS)

Analyze the extract using Liquid Chromatography-Mass Spectrometry.

-

Target Analytes:

-

Morpholine-Benzophenone parent molecule.

-

Cleavage byproducts (if any).

-

Residual Monomers (ACMO, DPHA).

-

-

Limit of Detection (LOD): Must be < 10 ppb (parts per billion).

-

Compliance Rule: If [Analyte] > Specific Migration Limit (SML) listed in Swiss Ordinance Annex 10, the formulation FAILS .

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High Migration Detected | Incomplete Cure | Increase PI concentration or UV dose. Switch to higher functionality monomers (e.g., DPHA) to increase crosslink density. |

| Surface Tackiness | Oxygen Inhibition | The morpholine content is too low. Increase the Morpholine-functionalized synergist ratio (Morpholine acts as an oxygen scavenger). |

| Odor | Volatile Amines | Ensure the Morpholine is bound (polymeric or acrylated). Avoid free morpholine or small-molecule amine synergists (e.g., EDB). |

| Yellowing | PI Degradation | Benzophenone-amine systems naturally yellow. Reduce PI concentration or add a small amount of optical brightener (if permitted). |

Experimental Workflow Diagram

The following diagram summarizes the iterative process of formulation and validation.

Figure 2: Iterative formulation and validation workflow for Low Migration inks.

References

-

EuPIA (European Printing Ink Association). (2024). Guidance on Migration Test Methods for the Evaluation of Substances in Printing Inks and Varnishes for Food Contact Materials. Retrieved from [Link][2][3][4]

-

Swiss Confederation. (2024). Ordinance of the FDHA on Materials and Articles Intended to Come into Contact with Foodstuffs (SR 817.023.21) - Annex 10.[5][6] Retrieved from [Link]

- Liska, R. (2002). "Photoinitiators with functional groups: IV. Low-migration photoinitiators based on benzophenone." Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1504-1518.

-

Nestlé. (2018). Nestlé Guidance Note on Packaging Inks. Retrieved from [Link]

-

Food Packaging Forum. (2023). Photoinitiators in Food Contact Materials: Regulatory Landscape.[3][7][8] Retrieved from [Link]

Sources

Synthesis of 2,6-Dimethyl-3'-morpholinomethyl benzophenone via Mannich reaction

An Application Guide for the Synthesis of 2,6-Dimethyl-3'-morpholinomethyl benzophenone via the Mannich Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-Dimethyl-3'-morpholinomethyl benzophenone, a substituted β-amino ketone, through the Mannich reaction. The Mannich reaction is a cornerstone of synthetic organic chemistry, valued for its ability to form carbon-carbon bonds and introduce aminoalkyl groups into a wide range of molecules.[1] These products, known as Mannich bases, are pivotal intermediates in the synthesis of pharmaceuticals and natural products, including alkaloids, peptides, and antibiotics.[2][3] This guide is intended for researchers and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, characterization data, and troubleshooting advice. We will explore the aminomethylation of the benzylic position of 2,6-dimethyl-3'-methylbenzophenone using morpholine and formaldehyde under acidic conditions, providing a robust and reproducible methodology.

Reaction Principle and Mechanism

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine.[4] The reaction proceeds via the formation of a highly electrophilic iminium ion, which is then attacked by the nucleophilic active hydrogen compound.

In this specific synthesis, the starting material is 2,6-dimethyl-3'-methylbenzophenone. The "active hydrogen" is located on the benzylic methyl group (the 3'-methyl position), not alpha to the ketone, which is a less common but effective variation of the reaction. The secondary amine, morpholine, reacts with formaldehyde under acid catalysis to generate the key intermediate: the N-methylenemorpholinium ion.[5] This electrophilic species is then attacked by the 3'-methyl group of the benzophenone substrate to yield the target Mannich base.

The mechanism involves the following key steps:

-

Iminium Ion Formation : Morpholine, a secondary amine, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration yields the electrophilic N-methylenemorpholinium ion.[6]

-

Electrophilic Attack : The N-methylenemorpholinium ion reacts with the benzophenone substrate at the benzylic 3'-methyl position, which acts as the nucleophile. This step constitutes the C-C bond formation.

-

Deprotonation : A final deprotonation step regenerates the aromaticity and yields the final product, 2,6-Dimethyl-3'-morpholinomethyl benzophenone.

Caption: Reaction mechanism for the Mannich synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2,6-Dimethyl-3'-morpholinomethyl benzophenone from 2,6-dimethyl-3'-methylbenzophenone.

Reagents and Materials

| Reagent/Material | Grade | Typical Supplier | Notes |

| 2,6-dimethyl-3'-methylbenzophenone | ≥98% | Sigma-Aldrich, TCI | The key substrate. |

| Morpholine | ≥99% | Acros Organics, Alfa Aesar | Freshly distilled if purity is a concern. |

| Paraformaldehyde | Reagent Grade | Fisher Scientific | Stable solid source of formaldehyde.[7] |

| Hydrochloric Acid (HCl) | 37% (conc.) | VWR, J.T. Baker | Used as the acid catalyst. |

| Ethanol | 200 Proof | Decon Labs | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | --- | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | --- | --- | For neutralization during work-up. |

| Brine (Saturated NaCl solution) | --- | --- | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel on aluminum backing)

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethyl-3'-methylbenzophenone (1.0 eq.). Add ethanol (approx. 10 mL per gram of substrate) to dissolve the starting material.

-

Reagent Addition : To the stirred solution, add morpholine (1.2 eq.) followed by paraformaldehyde (1.5 eq.).

-

Rationale: Using slight excesses of the amine and formaldehyde ensures the complete consumption of the limiting benzophenone substrate.

-

-

Acidification : Carefully add concentrated hydrochloric acid dropwise (approx. 0.1 eq.) to the mixture. The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate iminium ion formation without promoting excessive side reactions.[7]

-

Reaction : Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 6-12 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction. The progress should be monitored to avoid prolonged heating which can lead to byproducts.

-

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use an eluent system such as 3:1 Hexanes:Ethyl Acetate. The product spot should be more polar (lower Rf) than the starting benzophenone.

-

Work-up : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction : Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Rationale: The aqueous washes remove any remaining water-soluble reagents, salts, and impurities.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure 2,6-Dimethyl-3'-morpholinomethyl benzophenone.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Formaldehyde (from paraformaldehyde) is a suspected carcinogen and sensitizer. Avoid inhalation and skin contact.

-

Concentrated HCl is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents (ethanol, DCM) are flammable. Avoid open flames.

Characterization and Expected Results

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-80% (after purification) |

| ¹H NMR | Characteristic peaks for the morpholine protons (~2.5 ppm and ~3.6 ppm), a singlet for the benzylic CH₂ group (~3.5 ppm), and signals for the aromatic and methyl protons. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (~198 ppm), carbons of the morpholine ring, the benzylic CH₂ carbon, and aromatic/methyl carbons. |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1660 cm⁻¹), C-N stretch (~1115 cm⁻¹), and aromatic C-H stretches. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Insufficient heating or reaction time. Catalyst is inactive or insufficient. | Increase reflux time and monitor by TLC. Add a few more drops of concentrated HCl. |

| Formation of Polymer | Reaction conditions are too harsh (high temperature or incorrect pH). High concentration of formaldehyde. | Reduce the reaction temperature slightly. Ensure pH is only mildly acidic. Add the paraformaldehyde in portions over time.[8] |

| Multiple Products on TLC | Di-substitution or other side reactions. Incomplete reaction. | Use stoichiometric amounts of morpholine and formaldehyde.[7] Increase reaction time to consume starting material. Optimize purification gradient. |

| Difficult Purification | The product is a basic amine and may streak on silica gel. | Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing. |

Experimental Workflow Overview

Caption: Overall experimental workflow for the synthesis.

Conclusion

The protocol described provides a reliable method for the synthesis of 2,6-Dimethyl-3'-morpholinomethyl benzophenone via the Mannich reaction. This procedure is a valuable tool for medicinal chemists and researchers, enabling the creation of novel β-amino ketones that can serve as building blocks for more complex molecular architectures. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this methodology for the development of new chemical entities.

References

-

ResearchGate. (2025). Confirmation of the Presence of Formaldehyde and N-(Methylene)morpholinium Cations as Reactive Species in the Cellulose/NMMO/Water System by Trapping Reactions. Available from: [Link]

-

CNKI. (n.d.). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Available from: [Link]

-

ResearchGate. (n.d.). Mannich reaction of β-ketoesters, aldehydes, and primary amines. Available from: [Link]

-

Galore International Journal of Applied Sciences and Humanities. (2018). Synthesis, Characterization and Application of Mannich Base. Available from: [Link]

-

Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]

-

PMC. (2023). Application of the Mannich reaction in the structural modification of natural products. Available from: [Link]

-

ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available from: [Link]

-

PMC. (2017). Aromatic C-H addition of ketones to imines enabled by manganese catalysis. Available from: [Link]

-

SciSpace. (n.d.). Aromatic C-H addition of ketones to imines enabled by manganese catalysis. Available from: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Available from: [Link]

-

University of Thi-Qar. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

-

Revista de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available from: [Link]

-

PMC. (n.d.). Mannich bases in medicinal chemistry and drug design. Available from: [Link]

-

ResearchGate. (n.d.). MMr of 2a using morpholine and paraformaldehyde. Available from: [Link]

-

Royal Society Open Science. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Available from: [Link]

-

YouTube. (2021). Mannich Reaction. Available from: [Link]

-

PMC. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Available from: [Link]

-

SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Available from: [Link]

-

ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions. Available from: [Link]

-

Journal of Pharmaceutical Technology, Research and Management. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions. Available from: [Link]

-

ResearchGate. (n.d.). Optimization of the conditions for the Mannich reaction of imine 1a and acetone. Available from: [Link]

- Google Patents. (n.d.). Process for benzophenones.

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. gijash.com [gijash.com]

- 3. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oarjbp.com [oarjbp.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Comprehensive Guide to the 365nm LED Curing Kinetics of 2,6-Dimethyl-3'-morpholinomethyl benzophenone

Introduction

The advent of Light Emitting Diode (LED) technology has revolutionized photopolymerization, offering significant advantages over traditional mercury arc lamps, including longer lifetimes, lower energy consumption, and monochromatic emission that allows for precise targeting of photoinitiator absorption spectra.[1] Central to this technology is the photoinitiator, a molecule that absorbs light energy and initiates the polymerization of monomers and oligomers.[2] This application note focuses on 2,6-Dimethyl-3'-morpholinomethyl benzophenone, a specialized Type II photoinitiator designed for UV-A curing applications, particularly at the 365nm wavelength common to many commercial LED systems.

Benzophenone derivatives are a cornerstone of photochemistry, widely used for their efficiency and versatility.[3][4] The subject molecule incorporates several key structural features:

-

A benzophenone chromophore , which is the primary light-absorbing moiety.

-

Dimethyl substitution on one phenyl ring, which can influence the molecule's electronic properties and solubility.

-

A morpholinomethyl group on the second phenyl ring. This tertiary amine functionality is critical, positioning the molecule as a Type II photoinitiator where the amine can act as an intramolecular or intermolecular hydrogen donor (co-initiator or synergist).[5][6]

Understanding the curing kinetics—the rate and extent of the polymerization reaction—is paramount for optimizing formulations in fields such as advanced coatings, adhesives, 3D printing, and dental resins.[7] This guide provides a detailed framework and experimental protocols for researchers, scientists, and drug development professionals to thoroughly characterize the 365nm LED curing kinetics of 2,6-Dimethyl-3'-morpholinomethyl benzophenone using state-of-the-art analytical techniques.

Part 1: The Photoinitiation Mechanism

2,6-Dimethyl-3'-morpholinomethyl benzophenone functions as a Type II photoinitiator. Unlike Type I initiators that undergo direct bond cleavage, Type II systems require a bimolecular reaction with a synergist or co-initiator to generate initiating free radicals.[2] In this specific molecule, the tertiary amine of the morpholine group can serve as a built-in co-initiator.

The proposed mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of a 365nm photon, the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the benzophenone is a potent hydrogen abstractor. It can abstract a hydrogen atom from an adjacent molecule's morpholine group (intermolecular) or potentially from its own morpholine group (intramolecular) if sterically favorable. This process is facilitated by the lone pair of electrons on the nitrogen atom.[8]

-

Radical Generation: This hydrogen transfer event results in the formation of two radicals: a ketyl radical on the benzophenone moiety and an α-amino alkyl radical from the morpholine group. The α-amino alkyl radical is the primary species responsible for initiating the polymerization of reactive monomers, such as acrylates.

Caption: Proposed Type II photoinitiation mechanism for an aminobenzophenone.

Part 2: Core Analytical Methodologies

To accurately determine curing kinetics, two complementary techniques are recommended: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).

-

RT-FTIR Spectroscopy: This is the most direct method for monitoring the chemical reaction.[9] It tracks the disappearance of a specific functional group in the monomer as polymerization proceeds. For acrylate-based formulations, the carbon-carbon double bond (C=C) has a characteristic absorption peak around 1635 cm⁻¹ which diminishes during curing.[10] This allows for a real-time measurement of the degree of conversion.

-

Photo-DSC: This thermal analysis technique measures the heat flow associated with the exothermic polymerization reaction.[11][12] The total heat evolved is directly proportional to the extent of the reaction. Photo-DSC is highly sensitive and provides valuable information on the reaction rate and overall conversion.[13]

Part 3: Experimental Protocols

These protocols provide a self-validating system for characterizing the photoinitiator's performance.

Protocol 3.1: Formulation Preparation

A standardized, simple formulation is crucial for isolating the performance of the photoinitiator. A multifunctional acrylate is recommended for its high reactivity and cross-linking density.

Materials:

-

Photoinitiator: 2,6-Dimethyl-3'-morpholinomethyl benzophenone

-

Monomer: Trimethylolpropane Triacrylate (TMPTA)

-

Solvent (for stock solution): Acetone or Dichloromethane (ensure it is fully evaporated before curing)

Procedure:

-

Prepare a Photoinitiator Stock Solution: Accurately weigh and dissolve a known amount of the photoinitiator in a minimal amount of volatile solvent to create a concentrated stock solution (e.g., 10% w/w). This facilitates accurate dosing.

-

Prepare Test Formulations: In amber vials to protect from ambient light, prepare a series of formulations by adding the photoinitiator stock solution to the TMPTA monomer. Target a range of final initiator concentrations (e.g., 0.5%, 1.0%, 2.0%, and 3.0% by weight).

-

Homogenize: Thoroughly mix each formulation using a vortex mixer until a clear, homogenous solution is obtained.

-

Solvent Evaporation: If a solvent was used, place the vials in a vacuum oven at a low temperature (e.g., 30-40 °C) until the solvent has been completely removed. Confirm removal by mass.

Table 1: Example Formulation Matrix

| Formulation ID | Monomer (TMPTA) | Photoinitiator Concentration (% w/w) |

|---|---|---|

| F-0.5 | 99.5% | 0.5% |

| F-1.0 | 99.0% | 1.0% |

| F-2.0 | 98.0% | 2.0% |

| F-3.0 | 97.0% | 3.0% |

Protocol 3.2: Kinetic Analysis by Real-Time FT-IR Spectroscopy

This protocol details the steps to measure the conversion of acrylate C=C bonds.

Caption: Experimental workflow for RT-FTIR kinetic analysis.

Procedure:

-

Instrument Setup:

-

Configure an FTIR spectrometer for rapid scan mode (e.g., 2-4 scans per second).

-

Position a 365nm LED light source with a controllable power supply to ensure uniform irradiation of the sample area.[14] Measure the light intensity at the sample plane using a calibrated radiometer.

-

-

Sample Preparation:

-

Place a small drop of the formulated resin onto a barium fluoride (BaF₂) or potassium bromide (KBr) salt plate.

-

Place a second salt plate on top, using a spacer (e.g., 25 µm) to create a film of uniform thickness.

-

-

Data Acquisition:

-

Place the sample assembly in the spectrometer's sample holder.

-

Begin collecting spectra to establish a stable baseline before irradiation (t=0).

-

Turn on the 365nm LED source to initiate polymerization.

-

Continue collecting spectra in real-time for a set duration (e.g., 120 seconds) or until the reaction reaches a plateau.

-

-

Data Analysis:

-

Monitor the peak area of the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹. The ~810 cm⁻¹ peak is often preferred as it is less prone to interference.

-

Calculate the degree of conversion (DC) at time 't' using the following equation:

DC(t) (%) = [1 - (Area(t) / Area(0))] * 100 Where Area(t) is the peak area at time 't' and Area(0) is the initial peak area.

-

Plot DC (%) versus time (s) to generate the curing profile. The rate of polymerization (Rp) is the first derivative of this curve.

-

Protocol 3.3: Kinetic Analysis by Photo-DSC

This protocol details how to measure the heat of polymerization.

Sources

- 1. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. mdpi.com [mdpi.com]

- 7. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming oxygen inhibition in UV curing with morpholine-based initiators

Topic: Overcoming Oxygen Inhibition with Morpholine-Based Initiators (Irgacure 907/369) Audience: Researchers, Device Engineers, and Drug Development Professionals Status: Active Support Guide

User Safety & Regulatory Alert (Critical)

Attention Drug Development Professionals: While morpholine-based photoinitiators (such as Irgacure 907 and Irgacure 369 , now often branded as Omnirad) are highly efficient, they are classified as Reprotoxic (Category 1B) in the EU and exhibit cytotoxicity.

-

Approved Use: Fabrication of microfluidic devices (Lab-on-a-Chip), external wearable housing, and secondary packaging.

-

Restricted Use: Do NOT use for direct cell encapsulation, hydrogels for tissue engineering, or mucosal contact devices without rigorous extraction and biocompatibility testing (ISO 10993). For direct cell contact, consider Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.

Module 1: The Mechanistic Core

Why Morpholine? The "Built-In" Oxygen Scavenger

Standard Type I photoinitiators (like Irgacure 184) generate radicals that are immediately quenched by atmospheric oxygen (

Morpholine-based initiators (Irgacure 907/369) contain a tertiary amine structure directly attached to the chromophore. This structure creates a self-regenerating oxygen scavenging cycle :

-

Cleavage: UV light cleaves the initiator, creating an active radical.

-

Scavenging: The morpholine moiety (specifically the

-amino carbon) donates a hydrogen atom to the peroxy radical. -

Regeneration: This converts the "dead" peroxy radical into a hydroperoxide (

) and creates a new active

Mechanism Visualization

The following diagram illustrates how the morpholine group bypasses the oxygen "dead end."

Caption: The Morpholine Scavenging Cycle. Note how the "dead" Peroxy radical triggers the Morpholine group to generate a new active Amino Radical, effectively bypassing inhibition.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My surface is still tacky despite using Irgacure 907."

Diagnosis: Oxygen diffusion rate

-

Step 1: Check Irradiance (Intensity).

-

Requirement: You likely need >500 mW/cm² peak irradiance. Low-intensity LED setups (e.g., 50 mW/cm²) often fail to activate the morpholine scavenging cycle efficiently in air.

-

-

Step 2: The "Thiol Spike".

-

Action: Add a secondary synergist.

-

Protocol: Add 3-5 wt% of a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)). Thiols react with peroxy radicals faster than amines, rescuing the cure.

-

-

Step 3: Spectral Matching.

-

Verification: Irgacure 907 absorbs best at 300–330 nm ; Irgacure 369 extends to 320–390 nm . If you are using a 395 nm or 405 nm LED, Irgacure 907 is inefficient . Switch to Irgacure 369 or blend with TPO (Irgacure 819).

-

Scenario B: "The cured parts are turning yellow/brown."

Diagnosis: Amine Oxidation.[1] The very mechanism that fights oxygen (the amino group) produces N-oxides and conjugated byproducts that are yellow. This is intrinsic to morpholine PIs.

-

Immediate Fix: Reduce PI concentration.

-

Guideline: Drop from 4% to 1.5% .

-

-

Chemical Fix: Add a Phosphite Stabilizer.

-

Protocol: Add 0.5 wt% Triphenyl Phosphite . This reduces the colored N-oxides back to amines, stabilizing the color without stopping the cure.

-

-

Alternative: If optical clarity is paramount and oxygen inhibition is mild, switch to a BAPO (Irgacure 819) system, but you may need a nitrogen blanket.

Scenario C: "I cannot dissolve the initiator in my hydrogel precursor."

Diagnosis: Solubility Mismatch. Irgacure 907 and 369 are lipophilic (oil-loving) and dissolve poorly in water or neat PEGDA (Polyethylene glycol diacrylate).

-

Solution: Solvent Pre-dissolution.

-

Protocol: Dissolve the PI in NMP (N-methyl-2-pyrrolidone) or DMSO to make a 10% stock solution. Add this stock to your aqueous resin.

-

Limit: Keep final solvent concentration <1% to avoid cytotoxicity in bio-applications.

-

Module 3: Experimental Protocols

Protocol 1: The "Thumb Twist" vs. FTIR (Validation)

Do not rely on touch alone. Use this dual-validation method.

1. The Tactile Screen (Rapid Pass/Fail)

-

Press your thumb firmly onto the surface and twist 90°.

-

Fail: A visible fingerprint indentation or surface marring.

-

Pass: No mark; the surface is glassy/hard.

2. The FTIR Conversion Test (Quantitative) Use Attenuated Total Reflectance (ATR-FTIR) to measure the degree of conversion (DC).

-

Baseline: Scan the uncured liquid resin. Focus on the acrylate C=C peak at 810 cm⁻¹ (or 1635 cm⁻¹).

-

Cure: Expose sample to UV.

-

Measurement: Scan the cured surface immediately.

-

Calculation:

(Where -

Target: A surface DC of >85% typically indicates oxygen inhibition has been overcome.

Module 4: Comparative Data

Selection Guide: Morpholine vs. Alternatives

| Feature | Irgacure 907 | Irgacure 369 | Irgacure 184 (Standard) | TPO / BAPO |

| Chemistry | Phosphine Oxide | |||

| Oxygen Scavenging | High (Intrinsic) | Very High (Intrinsic) | Low (Needs | Moderate |

| Absorption Peak | 300–330 nm | 320–390 nm | 240–300 nm | 365–405 nm |

| Yellowing | Moderate | High | Very Low | Low (Bleaches) |

| Toxicity | Reprotox 1B | Reprotox 1B | Irritant | Low (TPO-L preferred) |

| Best Use | Pigmented Inks, Resists | Dark/Thick Coatings | Clear Coats ( | Thick/White parts |

References

-

BASF (now IGM Resins). Irgacure® 907: Photoinitiator for UV Curing of Inks and Coatings. Technical Data Sheet.

-

Arceneaux, J. (2015). Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology.

-

Dymax Corporation. Understanding Oxygen Inhibition in UV Curing. Technical Guide.[5]

-

European Chemicals Agency (ECHA). Substance Information: 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (Irgacure 907).

-

Lalevée, J., & Fouassier, J. P. (2011). Recent advances in radical photoinitiators of polymerization. Polymer Chemistry.[1][6]

Sources

- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. pcimag.com [pcimag.com]

- 5. scispace.com [scispace.com]

- 6. vichem.vn [vichem.vn]

Technical Support Center: Purification of 2,6-Dimethyl-3'-morpholinomethyl benzophenone Intermediates

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3'-morpholinomethyl benzophenone and its related intermediates. The unique structure of this molecule, featuring a moderately polar ketone, a basic tertiary amine (morpholine), and bulky non-polar aromatic regions, presents specific purification challenges. This document is structured as a practical, problem-oriented guide to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2,6-Dimethyl-3'-morpholinomethyl benzophenone intermediates in a direct question-and-answer format.

Q1: My crude product is an oil/waxy solid with multiple spots on TLC, including non-polar impurities. What is the most efficient first purification step?

Answer: The most effective initial step is an Acid-Base Extraction . This technique specifically leverages the basicity of the morpholine ring to separate your target compound from neutral or acidic impurities.[1][2][3]

Causality: The nitrogen atom on the morpholine ring is a Lewis base. In an acidic aqueous solution (e.g., dilute HCl), it becomes protonated, forming a water-soluble ammonium salt.[4] Neutral impurities, such as unreacted starting materials (e.g., 2,6-dimethylbenzoyl chloride precursors) or non-basic side-products, will remain in the organic layer and can be washed away.[2]

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the acidic aqueous layers.

-

Self-Validation: Spot a TLC plate with the initial organic solution and the organic layer after extraction. The spot corresponding to your product should be absent or significantly diminished in the post-extraction organic layer.

-

-

Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. Your product will precipitate or form an oil.

-

Re-Extraction: Extract the basified aqueous layer 3 times with fresh organic solvent (DCM or EtOAc). The deprotonated, neutral product will move back into the organic phase.

-

Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified free base.

Q2: I've isolated my product, but it's a persistent oil or fails to crystallize from common solvents. How can I induce crystallization?

Answer: "Oiling out" or failure to crystallize is a common issue for molecules with conformational flexibility and moderate polarity. It typically occurs when the compound is too soluble in the chosen solvent or when cooling is too rapid. A systematic approach to solvent selection and technique is required.[5][6]

Causality: Crystallization is a thermodynamically controlled process of nucleation and crystal growth.[7] For it to occur, the solution must be supersaturated, and the energy barrier for nucleation must be overcome. If the molecule is too soluble even at low temperatures, or if it crashes out of solution faster than it can form an ordered lattice, an amorphous solid or oil results.

| Problem | Potential Cause | Recommended Solution |

| Product Remains Dissolved | Solvent is too good (high solubility even when cold). | Induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble (e.g., add hexanes to an ethyl acetate solution).[7] |

| "Oiling Out" | Solution is too concentrated; cooling is too rapid. | Dilute with more hot solvent. Allow the solution to cool very slowly to room temperature, then transfer to a refrigerator. Insulating the flask can help.[6] |

| No Crystals Form | Nucleation is not initiated. | Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of the pure compound.[7] |

| Yield is Very Low | Compound has moderate solubility in the cold solvent. | Cool the solution in an ice bath or freezer to maximize precipitation. Concentrate the mother liquor to obtain a second crop of crystals.[8] |

-

Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate.

-

Binary (Solvent/Anti-Solvent) Systems:

dot graph TD subgraph "Purification Workflow for 2,6-Dimethyl-3'-morpholinomethyl Benzophenone" A[Crude Reaction Mixture] --> B{Initial Analysis (TLC/LCMS)}; B --> C[Acid-Base Extraction]; C --> D{Separate Layers}; D -- "Organic Layer(Neutral/Acidic Impurities)" --> E[Discard/Analyze]; D -- "Aqueous Layer(Protonated Product)" --> F[Basify to pH > 10]; F --> G[Re-extract with Organic Solvent]; G --> H{Purity Check (TLC)}; H -- "Impure" --> I[Column Chromatography]; H -- "Pure" --> J[Recrystallization]; I --> J; J --> K[Final Product]; end

end Caption: General purification workflow for the target intermediate.

Q3: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography. What's wrong?

Answer: Streaking (tailing) of basic compounds on silica gel is a classic problem.

Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic morpholine nitrogen in your molecule can interact strongly and irreversibly with these acidic sites, leading to poor elution, broad peaks, and incomplete recovery from the column.[11]

-

Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent):

-

Start with a non-polar/polar solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

-

Crucial Step: Add a small amount of a basic modifier to the eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia solution in methanol is highly effective.[12] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

-

-

Column Packing: Pack the column using the wet slurry method with the modified eluent to ensure the entire stationary phase is deactivated.

-

Loading: Dissolve your sample in a minimal amount of the eluent (or DCM) and load it onto the column. A concentrated, narrow band is key for good separation.[13]

-

Elution: Run the column using a single isocratic eluent or a gradient of increasing polarity, ensuring the basic modifier is present in all solvent mixtures.

dot graph TD subgraph "Troubleshooting Crystallization" A(Start: Oily or Non-Crystalline Product) --> B{Is the solution clear when hot?}; B -- No --> C[Add more hot solvent until clear]; C --> D{Cool Slowly}; B -- Yes --> D; D --> E{Crystals Form?}; E -- No --> F{Initiate Nucleation}; F -- "Scratch flask orAdd seed crystal" --> G{Re-cool Slowly}; G --> H{Crystals Form?}; E -- Yes --> I[Isolate Crystals (Filtration)]; H -- Yes --> I; H -- No --> J{Try Anti-Solvent Method}; J -- "Dissolve in good solvent,add poor solvent dropwise" --> K{Crystals Form?}; K -- Yes --> I; K -- No --> L[Re-evaluate Solvent System orProceed to Chromatography]; end

end Caption: Decision tree for troubleshooting crystallization issues.

Part 2: Frequently Asked Questions (FAQs)

Q: What analytical methods are essential for confirming the purity and identity of my final product?

A: A combination of techniques is necessary for full characterization:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. The proton NMR should show characteristic peaks for the dimethyl groups, the morpholine protons, and the aromatic protons in the correct integration ratios. Carbon NMR will confirm the number of unique carbon environments, including the ketone carbonyl.

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. For this molecule, ESI+ mode should show a strong protonated molecule [M+H]⁺.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A well-developed method can separate closely related impurities and determine the purity as a percentage (e.g., >99%).[15][16]

-

Infrared (IR) Spectroscopy: This is useful for confirming the presence of key functional groups. Expect a strong C=O (ketone) stretch around 1650-1685 cm⁻¹ and C-H aromatic stretches above 3000 cm⁻¹.[17]

Q: My synthesis was performed using a Friedel-Crafts reaction. What specific impurities should I be looking for?

A: Friedel-Crafts acylations can generate several by-products.[18] Besides unreacted starting materials, the primary impurity of concern is often an isomeric product . The acylation could occur at a different position on the aromatic ring, leading to an isomer that may have very similar polarity and be difficult to separate. Careful analysis of NMR and HPLC data is crucial to identify and quantify such impurities. Residual aluminum chloride catalyst must also be thoroughly quenched and removed during the initial work-up, as it can complex with the product and cause degradation.

Q: Can I purify the hydrochloride salt of my intermediate directly?

A: Yes, purifying the salt form is a valid strategy, particularly if the free base is an oil. The hydrochloride salt will be a more polar, crystalline solid.

-

Crystallization of the Salt: You can often crystallize the salt directly from polar, protic solvents like ethanol, isopropanol, or a mixture such as ethanol/water.

-

Considerations: The salt is generally not suitable for standard silica gel chromatography, as it will be highly retained. If chromatography is necessary, you must first convert the salt back to the free base as described in the acid-base extraction protocol.

References

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI. [Link]

- Process for the preparation of benzophenone derivatives. (1999).

-

Crystallisation Techniques. (2006). University of York. [Link]

- Methods for the preparation of benzophenones derivatives. (1998).

-

Guide for crystallization. University of Geneva. [Link]

-

Column chromatography. Columbia University. [Link]

-

Acid-Base Extraction Definition. Fiveable. [Link]

-

Column chromatography. University of Victoria. [Link]

-

Acid-Base Extraction. University of Colorado Boulder. [Link]

-

Acid–base extraction. Wikipedia. [Link]

-

SOP: CRYSTALLIZATION. University of Cape Town. [Link]

-

Protein purification troubleshooting guide. Cytiva. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2024). ResearchGate. [Link]

-

Column chromatography. Wikipedia. [Link]

-

Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. [Link]

- Method for purification of ketones. (1958).

-

Protein purification troubleshooting guide. Dutscher. [Link]

-

Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone. (2015). Science Journal of Analytical Chemistry. [Link]

-

-

Column Chromatography. ResearchGate. [Link]

-

-

Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

-

Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

-

Sustainable and Scalable Redesign of PS-750-M Synthesis While Retaining Micellar Catalytic Efficiency. (2024). ACS Publications. [Link]

-

Liquid/liquid Extraction. Barnard College. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

-

How can we separate aldehyde and ketone compound from a mixture? (2018). Quora. [Link]

-

Crystallization. Wikipedia. [Link]

-

High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. [Link]

-

Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. [Link]

-

A comprehensive review on the development of stability indicating methods for different drugs. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. ResearchGate. [Link]

-

Solvents for Recrystallization. University of Rochester. [Link]

- Method for purifying and separating benzophenone. (2021).

- Process for the purification of 2, 6-dimethylphenol. (1967).

-

Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. [Link]

- Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives. (1981).

-

Benzophenone-impurities. Pharmaffiliates. [Link]

-

Structural, electronic, vibrational and UV–Visible spectral analysis of 2-((furan-2-yl)methylimino)-6-methyl-3-((quinolin-3-yl)methyl)-2,3-dihydropyrimidin-4(1H)-one (2F6M3CQ) for anti-malarial activity. (2021). Malaria World. [Link]

-

Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy. (2018). ResearchGate. [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC. [Link]

-

2,6-dimethyl morpholine. The Good Scents Company. [Link]

-

Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. ResearchGate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. depts.washington.edu [depts.washington.edu]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. Crystallization - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone [scalar.usc.edu]

- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. mdpi.com [mdpi.com]

Validation & Comparative

Photoinitiator efficiency comparison: Benzophenone vs. dimethyl-morpholine analogs

A Senior Application Scientist's Guide to Photoinitiator Efficiency: Benzophenone vs. High-Efficiency Analogs

In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing speeds, depths, and final material properties. This guide provides an in-depth comparison of the workhorse photoinitiator, benzophenone, against its high-efficiency 4,4'-bis(dialkylamino)benzophenone analogs, often referred to as Michler's ketones and their derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their UV curing processes through a scientifically grounded understanding of photoinitiator performance.

Introduction: The Critical Role of the Photoinitiator

Photoinitiators are molecules that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization.[1][2] The efficiency of this process dictates the overall cure rate and the final properties of the crosslinked polymer network. An ideal photoinitiator system exhibits high light absorption at the emission wavelength of the UV source, a high quantum yield for radical generation, and good solubility and compatibility with the monomer/oligomer formulation.

Benzophenone (BP) is a widely used Norrish Type II photoinitiator, valued for its cost-effectiveness and versatility.[3] However, for applications demanding higher curing speeds or for use in pigmented or thick-section systems, more efficient alternatives are often required. The 4,4'-bis(dialkylamino)benzophenone derivatives, such as 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) and 4,4'-bis(diethylamino)benzophenone (EMK), represent a class of highly efficient photoinitiators that significantly enhance polymerization rates.[4][5]

Mechanism of Action: Norrish Type II Photoinitiation

Both benzophenone and its dialkylamino analogs operate via a Norrish Type II mechanism, which is a bimolecular process.[6][7][8] Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[4] In this excited triplet state, the photoinitiator abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate an α-aminoalkyl radical and a ketyl radical.[3][9] The highly reactive α-aminoalkyl radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate double bonds.

The enhanced efficiency of the dialkylamino-substituted benzophenones can be attributed to their molecular structure, which facilitates more efficient light absorption and intersystem crossing to the reactive triplet state.[4]

Comparative Performance Parameters

The following table summarizes the key performance characteristics of benzophenone and a representative high-efficiency analog, 4,4'-bis(diethylamino)benzophenone (EMK).

| Parameter | Benzophenone | 4,4'-bis(diethylamino)benzophenone (EMK) |

| Chemical Structure | C₁₃H₁₀O | C₂₁H₂₈N₂O |

| Molar Mass | 182.22 g/mol | 324.46 g/mol |

| Appearance | White solid | Light yellow powder[4][10] |

| Typical Absorption Maxima (λmax) | ~250 nm, ~340 nm | ~248 nm, ~374 nm[4][10] |

| Mechanism | Norrish Type II | Norrish Type II |

| Co-initiator Required | Yes (e.g., tertiary amines)[3] | Yes (often self-synergistic to some extent, but external amine is recommended)[11] |

| Relative Efficiency | Standard | High[12][13] |

| Typical Concentration | 1.0 - 5.0 wt% | 0.1 - 4.0 wt%[10][14] |

Experimental Evaluation of Photoinitiator Efficiency

To objectively compare the efficiency of different photoinitiator systems, standardized analytical techniques are employed. The two most common methods are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).[15][16]

Experimental Workflow

The following diagram illustrates the general workflow for comparing photoinitiator efficiency.

Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction as a function of time upon exposure to UV light.[17][18] A higher and sharper exothermic peak indicates a faster and more efficient curing process.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the formulated resin into an aluminum DSC pan.

-